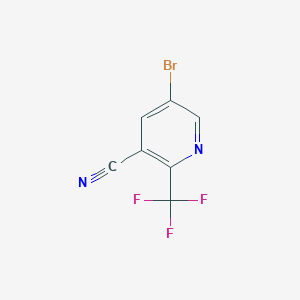

5-Bromo-2-(trifluoromethyl)nicotinonitrile

Description

5-Bromo-2-(trifluoromethyl)nicotinonitrile is a halogenated pyridine derivative featuring a bromine atom at position 5, a trifluoromethyl group at position 2, and a nitrile group at position 3. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of the trifluoromethyl and nitrile groups, which enhance metabolic stability and binding affinity in target interactions. Its molecular formula is C₇H₂BrF₃N₂, with a molecular weight of 251.01 g/mol . The bromine substituent offers a reactive site for further functionalization via cross-coupling reactions, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name |

5-bromo-2-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3N2/c8-5-1-4(2-12)6(13-3-5)7(9,10)11/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJOURXCSWXEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245914-98-0 | |

| Record name | 5-bromo-2-(trifluoromethyl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethyl)nicotinonitrile typically involves the bromination of 2-(trifluoromethyl)nicotinonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature to ensure the selective bromination at the desired position on the nicotinonitrile ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an organic solvent.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as toluene or ethanol.

Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas with a metal catalyst (e.g., palladium on carbon) in an appropriate solvent.

Major Products Formed

Substitution Reactions: Formation of substituted nicotinonitrile derivatives with various functional groups.

Coupling Reactions: Formation of biaryl or heteroaryl compounds with extended conjugation.

Reduction Reactions: Formation of amine derivatives from the reduction of the nitrile group.

Scientific Research Applications

5-Bromo-2-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)nicotinonitrile is primarily related to its ability to interact with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. The nitrile group can also participate in interactions with enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of 5-Bromo-2-(trifluoromethyl)nicotinonitrile, highlighting variations in substituents, molecular formulas, and properties:

Functional Group Impact on Properties

- Nitrile vs. Carboxylic Acid/Aldehyde: The nitrile group in the reference compound enhances electrophilicity and serves as a bioisostere for carbonyl groups.

- Trifluoromethyl vs. Methyl/Dimethylamino: The CF₃ group improves lipophilicity and oxidative stability. Methyl groups (CAS 531521-32-1) reduce steric hindrance but decrease electronegativity, while dimethylamino (CAS 1346537-10-7) introduces basicity, affecting pH-dependent reactivity .

- Halogen Variations : The chloro substituent in CAS 1135283-49-6 offers distinct reactivity in nucleophilic substitutions compared to bromine, impacting synthetic utility .

Research Findings and Data

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, CAS 1135283-49-6 has a higher molecular weight (299.48 g/mol) but similar lipophilicity to the reference compound due to CF₃ .

- Thermal Stability : Nitrile-containing compounds exhibit higher melting points than aldehydes or carboxylic acids, as seen in CAS 944904-60-3 (aldehyde) versus the reference compound .

Biological Activity

5-Bromo-2-(trifluoromethyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H3BrF3N2. The compound features a bromine atom and a trifluoromethyl group, which enhance its lipophilicity and biological activity. The presence of the nitrile functional group also contributes to its reactivity and interaction with various biological targets.

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, while the nitrile group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it reduced inflammation markers such as cytokines (IL-6, TNF-alpha) when administered in doses of 5-10 mg/kg body weight. These findings suggest potential therapeutic applications in conditions characterized by chronic inflammation .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound against various human cancer cell lines. In vitro assays revealed that the compound exhibits cytotoxic effects on prostate (DU-145), lung (A549), and breast (MCF-7) cancer cells, with IC50 values ranging from 0.1 to 0.5 µM. The mechanism appears to involve cell cycle arrest and induction of apoptosis through the activation of caspase pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is insightful. Below is a table summarizing the activities of related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes (MIC: 10-20 µg/mL) | Yes (reduces IL-6, TNF-alpha) | Yes (IC50: 0.1-0.5 µM) |

| 5-Bromo-2-(trifluoromethyl)nicotinic acid | Yes | Moderate | Yes |

| 5-Bromo-6-(2,2,2-trifluoroethoxy)-2-(trifluoromethyl)nicotinic acid | Yes | Yes | Moderate |

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at the Institute of Organic Chemistry evaluated the antimicrobial efficacy of various nicotinonitrile derivatives, including this compound. Results indicated a strong correlation between structural modifications and antimicrobial potency.

- Anti-inflammatory Research : A clinical study assessed the anti-inflammatory effects in an animal model of arthritis. Administration of this compound resulted in a significant reduction in paw swelling and inflammatory cytokines compared to control groups.

- Cytotoxicity Assessment : Another study focused on its anticancer properties using MTT assays across multiple cancer cell lines. The results highlighted its potential as a lead compound for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.